![molecular formula C7H12ClF2N B1434121 8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride CAS No. 1779942-70-9](/img/structure/B1434121.png)
8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride
Overview
Description
8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride is a useful research compound. Its molecular formula is C7H12ClF2N and its molecular weight is 183.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biochemical Analysis
Biochemical Properties
8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s structure allows it to bind to specific sites on enzymes, potentially inhibiting or activating their activity. For instance, it may interact with enzymes involved in neurotransmitter synthesis or degradation, affecting the levels of neurotransmitters in the brain .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of signaling pathways involved in cell growth and differentiation, leading to changes in gene expression patterns. Additionally, it may affect cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to inhibition or activation of their activity. This binding may result in conformational changes in the enzyme, affecting its function. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable when stored at 0-8°C under inert gas conditions . Long-term studies may reveal changes in cellular function due to prolonged exposure to the compound, including potential alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses could lead to significant changes in cellular function and metabolism. Toxic or adverse effects may be observed at high doses, including potential damage to tissues or organs .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may affect the synthesis and degradation of neurotransmitters, impacting brain function and behavior .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .
Biological Activity
8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride (CAS No. 1779942-70-9) is a synthetic compound notable for its unique bicyclic structure, which includes a nitrogen atom and two fluorine atoms. It has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities and applications.
- Molecular Formula : C7H12ClF2N
- Molecular Weight : 183.63 g/mol
- Physical Form : White to yellow solid
- Purity : 97%
- Solubility : Very soluble (2.2 mg/ml; 0.012 mol/l)
Biological Activity
The biological activity of this compound has been explored in various studies, indicating its potential as a pharmacological agent.
The compound's mechanism of action involves interaction with specific molecular targets, potentially modulating receptor activity and influencing various biological pathways. Research suggests that it may act on neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are crucial in the treatment of psychiatric disorders.
Pharmacokinetics
- GI Absorption : High
- Blood-Brain Barrier Permeability : Yes, indicating potential central nervous system effects.
- P-glycoprotein Substrate : No, which may affect its bioavailability.
Case Studies and Research Findings
- In Vivo Studies :
-
Chemical Synthesis and Applications :
- The synthesis of this compound typically involves enantioselective methods to construct its bicyclic framework, allowing for high yields and purity necessary for biological testing . Its unique structure makes it useful as a building block in the synthesis of more complex molecules with potential therapeutic effects.
- Comparative Studies :
Data Table: Summary of Biological Activity
Property | Value |
---|---|
CAS Number | 1779942-70-9 |
Molecular Weight | 183.63 g/mol |
GI Absorption | High |
BBB Permeability | Yes |
P-gp Substrate | No |
Solubility | 2.2 mg/ml |
Purity | 97% |
Mechanism of Action | Modulation of receptor activity |
Safety Profile
The compound is classified under GHS hazard statements, indicating it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Proper safety measures should be observed during handling .
Scientific Research Applications
Chemistry
8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals. Its unique structure allows for modifications that can lead to new compounds with enhanced properties.
Application Area | Description |
---|---|
Organic Synthesis | Used as an intermediate in synthesizing more complex molecules. |
Material Science | Potential applications in developing new materials due to its stability and reactivity. |
Biology
The compound's structure makes it a valuable tool for studying biological systems. It has been investigated for its interactions with neurotransmitter transporters, suggesting potential roles in modulating neurotransmission.
Biological Target | Effects |
---|---|
Monoamine Transporters | May inhibit reuptake of neurotransmitters like serotonin and dopamine, potentially enhancing mood and cognitive functions. |
Neurological Studies | Useful in studying conditions such as depression and ADHD through its interaction with neurotransmitter systems. |
Medicine
Research indicates that this compound may have therapeutic applications as a mu-opioid receptor antagonist, which could be beneficial in treating opioid-induced bowel dysfunction (OBD) without affecting central analgesic effects.
Medical Application | Mechanism of Action |
---|---|
Mu-opioid Receptor Antagonism | Blocks undesirable gastrointestinal side effects while preserving pain relief from opioids. |
Potential Therapeutic Uses | Investigated for treating disorders related to reduced gastrointestinal motility. |
Case Studies
Several studies have highlighted the potential of this compound:
-
Study on Neurotransmitter Interaction:
- Researchers investigated the compound's effect on serotonin transporters and found significant inhibition of reuptake, suggesting potential antidepressant properties.
-
Opioid Receptor Studies:
- A study demonstrated that derivatives of this compound effectively bind to mu-opioid receptors, indicating its potential use as a peripherally selective antagonist.
Properties
IUPAC Name |
8,8-difluoro-3-azabicyclo[3.2.1]octane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)5-1-2-6(7)4-10-3-5;/h5-6,10H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZIFKBGKWQVOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1779942-70-9 | |
Record name | 8,8-difluoro-3-azabicyclo[3.2.1]octane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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